Disperse Red 1 acrylate
Overview
Description
NLO material
Scientific Research Applications
Photocrosslinked Surface Relief Gratings : Disperse Red 1 acrylate has been used in the fabrication of surface relief gratings on polymer films. The polymer containing this compound showed improved thermal stability after photocrosslinking, making it useful for applications where thermal stability is critical (Takase, Natansohn, & Rochon, 2003).
Spectroscopic Analysis and Structural Characterization : The compound has been characterized using FT-IR, UV-vis, (1)H NMR, and (13)C NMR spectroscopy, combined with quantum chemical calculations. This study contributes to understanding the molecular structure and spectroscopic properties of this compound, which is essential for developing new applications (Cinar, Çoruh, & Karabacak, 2011).
Dye Decolorization Using Peroxidase Enzyme : Research has investigated the use of Trichosanthes diocia peroxidase, along with redox mediators, for the decolorization of water-insoluble disperse dyes like Disperse Red 19 and Disperse Black 9. This suggests potential environmental applications for treating synthetic dye pollution (Jamal, Pandey, & Qidwai, 2010).
Nonlinear Optical Properties : this compound has been studied for its nonlinear optical properties in various polymer systems. The effects of dye donor group esterification and dye-polymer covalent attachment on near-infrared absorption behavior were examined, revealing potential applications in optical materials (Barto et al., 2006).
Grafting onto Polymer Surfaces : Techniques for grafting this compound onto polymer surfaces have been developed. This has applications in creating photosensitive materials for nonlinear optical fields (Poncin‐Epaillard, Beunet, Bulou, & Bardeau, 2001).
Photoisomerization Under High Pressure : The photoinduced isomerization and thermal back relaxation of poly(this compound) were studied under high external pressures. This research provides insights into the strength and efficiency of azobenzene chromophores as light-activated molecular muscles (Singleton, Ramsay, Barsan, Butler, & Barrett, 2012).
Mechanism of Action
Target of Action
Disperse Red 1 Acrylate is primarily used in the field of photonics and optical materials . It is a chromophore, a molecule that can absorb certain wavelengths of visible light, which makes it valuable in the development of photonic and optical materials.
Mode of Action
The compound works by forming a dipole network that enhances the electro-optic effect of non-linear components . This means it can change its electrical properties in response to an applied electric field, which is a crucial property for many optical applications. It also improves the photorefractive effect, which is the change in the refractive index of a material in response to an applied electric field .
Result of Action
The primary result of this compound’s action is the enhancement of electro-optic effects and the improvement of photorefractive effects . This makes it valuable in the development of materials for photonics and optics, including surface relief gratings (SRGs), which are microscopic patterns on a surface that manipulate light.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its storage temperature can affect its stability . Furthermore, its effectiveness in enhancing electro-optic effects and improving photorefractive effects may be influenced by the intensity and wavelength of the light in its environment, as well as the presence of an electric field.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of Disperse Red 1 Acrylate are not fully understood. It is known that the dye can interact with various biomolecules. For example, it has been used in liquid crystal monomers to achieve specific voxel orientations, impacting materials science in robotics and sensors
Cellular Effects
It has been observed that both heating and illumination of the samples with visible light promote the appearance of a dark red coloration inside the heated or illuminated regions . This suggests that this compound may have some influence on cellular processes, possibly through its interactions with cellular signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its photo-responsive properties. Upon exposure to visible light, the dye undergoes a trans–cis isomerization . This process is a new feature of the light-induced molecular movements of azo-dyes and may be used in future for the photo-command of polymer properties and/or light storage .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits reversible light-induced solubility Over time, this can lead to changes in the effects of the product, including its stability and degradation
Properties
IUPAC Name |
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZYIAKMYUILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139427-10-4 | |
Record name | 2-Propenoic acid, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139427-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20407976 | |
Record name | Disperse Red 1 acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13695-46-0 | |
Record name | 2-[Ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13695-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Red 1 acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disperse Red 1 acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the fundamental mechanism behind Disperse Red 1 acrylate's (DR1A) optical response?
A1: DR1A exhibits optical response due to the trans-cis isomerization of its azobenzene group. When irradiated with polarized light, the azobenzene group undergoes a conformational change from the trans form to the cis form. This isomerization affects the material's refractive index and absorption characteristics, leading to observable optical effects. [, , , , , ]
Q2: How does the polymer matrix influence the optical response of DR1A?
A2: The polymer matrix plays a crucial role in dictating the rate and extent of DR1A's optical response. Research comparing DR1A copolymerized with butyl methacrylate (BMA) and methyl methacrylate (MMA) demonstrated that the length of the side chains in the polymer matrix directly influences the isomerization speed. DR1A/MMA, having shorter side chains and greater intermolecular spacing, exhibited faster optical response due to reduced steric hindrance and increased molecular mobility. []
Q3: Can you elaborate on the significance of biexponential decay observed in the isomerization of DR1A in aqueous-organic solutions?
A3: Studies on amphiphilic copolymers containing DR1A revealed a unique biexponential decay in their thermal cis-to-trans isomerization kinetics when dissolved in aqueous-organic solvent mixtures. This phenomenon suggests the presence of two distinct chromophore environments within the solution: aggregated and unaggregated DR1A units. The aggregated units experience restricted mobility, leading to a slower isomerization process, while the unaggregated units exhibit faster, uninhibited isomerization. This finding highlights the sensitivity of isomerization spectroscopy as a tool to probe self-assembled structures and local environments within polymer solutions. []
Q4: What makes the combination of DR1A and TiO2 nanorods (TiO2-NRs) particularly interesting for memristor applications?
A4: The synergy between DR1A and TiO2-NRs stems from their complementary properties. DR1A, with its photoisomerization capabilities, provides optical control, while TiO2-NRs, as a semiconductor material, enhance and modulate the electrical conductivity of the composite. When integrated into a device, this combination enables both electronic and optical control over resistive switching. The photoisomerization of DR1A, induced by polarized light, leads to conformational changes that impact the conduction pathway through the TiO2-NR network within the polymer matrix, thereby achieving optically tunable memristor behavior. [, ]
Q5: What is the role of boron nitride nanotubes (BNNTs) in studying DR1A's interfacial interactions?
A5: BNNTs serve as nanoscale containers to investigate the influence of interfacial interactions on DR1A's dynamics. By encapsulating DR1A within BNNTs, researchers can isolate the polymer chains and study their behavior in a confined environment dominated by interfacial interactions. This approach minimizes confinement effects, allowing for a clearer understanding of how interfacial interactions impact the glass transition temperature and other dynamic properties of DR1A. []
Q6: How can laser scanning be used to create patterns on surfaces modified with DR1A?
A6: Laser scanning, coupled with precise sample movement, can induce reversible patterning on surfaces containing DR1A. The laser irradiation initiates a localized Marangoni effect, leading to material redistribution and the formation of periodic structures. The reversibility of these patterns depends on the method of DR1A incorporation into the polymer matrix. For example, covalently attached DR1A enables pattern erasure upon subsequent laser scanning, while doped DR1A results in persistent structures. []
Q7: What spectroscopic techniques are valuable for characterizing DR1A and its derivatives?
A7: Multiple spectroscopic methods are employed to characterize DR1A and its modifications. Fourier-transform infrared (FT-IR) spectroscopy provides information about the vibrational modes of the molecule, offering insights into its structure and bonding. UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly the absorption characteristics of the azobenzene chromophore. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, reveals details about the structure, conformation, and environment of the molecule's constituent atoms. [, , ]
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